Product packaging for 6-Bromo-2,4-dichloro-8-methoxyquinazoline(Cat. No.:CAS No. 864292-36-4)

6-Bromo-2,4-dichloro-8-methoxyquinazoline

カタログ番号: B1445579
CAS番号: 864292-36-4
分子量: 307.96 g/mol
InChIキー: SKBFVHGHVQYHSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Quinazoline Scaffold in Medicinal Chemistry

The quinazoline scaffold has established itself as one of the most extensively investigated heterocyclic systems in medicinal chemistry, representing a bicyclic aromatic compound consisting of a benzene ring fused to a pyrimidine ring. This heterocyclic framework is characterized by its two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring, creating a unique electronic environment that confers remarkable biological activity potential. The structural arrangement of quinazoline provides multiple sites for chemical modification, enabling researchers to systematically explore structure-activity relationships and optimize pharmacological properties.

Quinazolines have demonstrated extraordinary versatility in biological applications, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, and anticonvulsant properties. The therapeutic significance of quinazolines extends beyond single-target interactions, as many derivatives function as multi-target agents capable of addressing complex disease pathways. Recent research has particularly emphasized the potential of quinazoline derivatives as anticancer agents targeting various molecular pathways, including tyrosine kinase inhibition and protein kinase modulation.

The chemical versatility of the quinazoline scaffold stems from its ability to accommodate diverse substitution patterns while maintaining structural integrity and biological activity. The presence of both aromatic and heteroaromatic components within the same molecular framework allows for fine-tuning of physicochemical properties, including lipophilicity, solubility, and membrane permeability. This structural flexibility has made quinazolines attractive templates for drug design and development, with numerous quinazoline-based pharmaceuticals successfully reaching clinical applications.

Contemporary medicinal chemistry approaches have increasingly focused on the development of quinazoline derivatives with enhanced selectivity profiles and improved pharmacokinetic properties. The scaffold's inherent ability to form hydrogen bonds through its nitrogen atoms, combined with its planar aromatic structure suitable for π-π stacking interactions, positions quinazolines as privileged structures in drug discovery programs targeting diverse therapeutic areas.

Significance of Halogenated Quinazolines in Research

Halogenated quinazoline derivatives occupy a prominent position in contemporary pharmaceutical research due to their enhanced biological activities and unique synthetic utility as versatile intermediates. The strategic incorporation of halogen atoms into quinazoline structures serves multiple purposes, including modulation of electronic properties, enhancement of metabolic stability, and provision of reactive sites for further chemical elaboration through cross-coupling reactions. The presence of halogen substituents significantly influences the pharmacological profile of quinazoline derivatives by affecting molecular recognition, binding affinity, and selectivity toward biological targets.

The significance of halogenated quinazolines extends beyond their direct biological activities to encompass their role as synthetic intermediates in the preparation of polysubstituted derivatives. Halogen atoms, particularly bromine, chlorine, and iodine, serve as excellent leaving groups in various cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck reactions. These transformations enable the systematic construction of complex quinazoline derivatives with precisely controlled substitution patterns, facilitating structure-activity relationship studies and optimization of pharmacological properties.

Research has demonstrated that halogenated quinazolines exhibit enhanced binding interactions with protein targets through halogen bonding, a non-covalent interaction that contributes to increased potency and selectivity. The size, electronegativity, and polarizability of different halogen atoms provide researchers with tools to fine-tune molecular interactions and optimize drug-target relationships. Furthermore, halogen substitution often improves metabolic stability by protecting vulnerable positions from enzymatic degradation, thereby enhancing the pharmacokinetic profiles of resulting compounds.

The synthetic accessibility of halogenated quinazolines through various methodologies, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions, has made these compounds readily available for systematic biological evaluation. Advanced synthetic strategies have enabled the preparation of multi-halogenated quinazoline derivatives with unprecedented structural complexity, opening new avenues for pharmaceutical research and development.

Historical Development of Substituted Quinazolines

The historical development of substituted quinazolines traces back to the late 19th century when the first quinazoline derivative was prepared by Griess in 1869 through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This seminal work, initially designated as bicyanoamido benzoyl, established the foundation for subsequent investigations into quinazoline chemistry and its synthetic applications. The actual preparation of the parent quinazoline compound was achieved years later by Bischler and Lang through decarboxylation of the 2-carboxy derivative, marking a significant milestone in heterocyclic chemistry.

Gabriel's contribution in 1903 provided a more satisfactory synthetic approach to quinazoline through the reduction of ortho-nitrobenzylamine with hydrogen iodide and red phosphorus, followed by condensation with formic acid and subsequent oxidation. This methodology represented a significant advancement in quinazoline synthesis and established protocols that influenced subsequent synthetic developments. The nomenclature evolution from the original bicyanoamido benzoyl to quinazoline, as proposed by Widdege, reflects the growing understanding of the compound's structural characteristics and its relationship to other heterocyclic systems.

The systematic exploration of substituted quinazolines gained momentum throughout the 20th century as researchers recognized the therapeutic potential of these compounds. Early investigations focused on simple substitution patterns, gradually evolving toward more complex multi-substituted derivatives as synthetic methodologies advanced. The development of regioselective substitution reactions enabled the preparation of quinazoline derivatives with precisely controlled substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Contemporary quinazoline research has benefited significantly from advances in transition-metal-catalyzed chemistry, which has revolutionized the synthesis of complex substituted quinazolines. Modern synthetic approaches employ sophisticated cross-coupling methodologies, enabling the construction of quinazoline derivatives with unprecedented structural diversity and complexity. These developments have transformed quinazoline chemistry from a specialized area of heterocyclic research into a mainstream field of pharmaceutical chemistry with broad therapeutic applications.

Research Context of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The compound this compound represents a sophisticated example of multi-substituted quinazoline derivatives that embody the principles of modern medicinal chemistry design. This specific derivative, bearing the Chemical Abstracts Service registry number 864292-36-4, exemplifies the strategic incorporation of multiple functional groups to achieve desired pharmacological and synthetic properties. The molecular formula C₉H₅BrCl₂N₂O and molecular weight of 307.96 grams per mole reflect the substantial halogen content that characterizes this compound and contributes to its unique chemical behavior.

The substitution pattern of this compound demonstrates careful consideration of electronic and steric factors in molecular design. The presence of bromine at the 6-position, chlorine atoms at the 2 and 4 positions, and a methoxy group at the 8-position creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions. This specific arrangement of substituents has been designed to optimize synthetic utility while maintaining the potential for biological activity characteristic of quinazoline derivatives.

Research applications of this compound primarily focus on its role as a synthetic intermediate in the preparation of more complex quinazoline derivatives. The multiple halogen substituents provide numerous sites for chemical modification through cross-coupling reactions, enabling the systematic construction of libraries of related compounds for biological evaluation. The strategic positioning of these halogen atoms allows for regioselective transformations, facilitating the preparation of specific isomers and substitution patterns that would be difficult to achieve through alternative synthetic approaches.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₉H₅BrCl₂N₂O
Molecular Weight 307.96 g/mol
Chemical Abstracts Service Number 864292-36-4
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
International Chemical Identifier Key SKBFVHGHVQYHSR-UHFFFAOYSA-N
Calculated LogP 3.77
Polar Surface Area 35 Ų
Heavy Atom Count 15
Rotatable Bond Count 1

The synthetic accessibility of this compound through established methodologies makes it an attractive starting material for medicinal chemistry programs. Various synthetic routes have been developed for the preparation of related dichloro-methoxyquinazoline derivatives, typically involving multi-step organic transformations that introduce the halogen and methoxy substituents in a controlled manner. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents facilitate its use in synthetic applications and chemical transformations.

Contemporary research interest in this compound stems from its potential applications in pharmaceutical chemistry and materials science. The compound's unique substitution pattern provides opportunities for systematic modification and optimization of biological properties through structure-activity relationship studies. Additionally, the presence of multiple reactive sites enables the exploration of diverse chemical transformations, making this compound valuable for both fundamental research and applied pharmaceutical development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrCl2N2O B1445579 6-Bromo-2,4-dichloro-8-methoxyquinazoline CAS No. 864292-36-4

特性

IUPAC Name

6-bromo-2,4-dichloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFVHGHVQYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743555
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864292-36-4
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Starting Material Preparation: Quinazoline Core Formation

  • Quinazolinediones are commonly synthesized by heating anthranilic acid derivatives with urea until melting occurs, forming the quinazoline dione scaffold. This step is crucial for establishing the quinazoline backbone.

Chlorination to Obtain 2,4-Dichloroquinazoline

  • The quinazoline dione is subjected to chlorination using phosphorus oxychloride (POCl3) with catalytic amounts of 2,6-lutidine or dimethylformamide (DMF) as a catalyst. The reaction is typically refluxed to yield 2,4-dichloroquinazolines with high regioselectivity.

Bromination at the 6-Position

  • Bromination is achieved using N-bromosuccinimide (NBS) in solvents such as acetonitrile. This reaction selectively introduces bromine at the 6-position of the quinazoline ring. For example, NBS treatment of an appropriate quinazoline intermediate in acetonitrile affords the 6-bromo derivative.

  • Alternatively, bromination can be conducted on 3-benzyl-6-bromo-2-chloroquinoline intermediates using N-chlorosuccinimide and benzoyl peroxide under reflux conditions in solvents like dry tetracol phenixin.

Methoxylation at the 8-Position

  • The methoxy group at the 8-position is introduced via nucleophilic substitution reactions. For instance, 3-benzyl-6-bromo-2-chloroquinoline is reacted with sodium methoxide in anhydrous methanol under reflux or backflow conditions overnight. This step replaces the chlorine at position 8 with a methoxy group, yielding the 8-methoxyquinazoline derivative.

  • Demethylation of methoxy groups to hydroxy groups and subsequent re-methylation using propargyl bromide in the presence of potassium carbonate is also reported for related quinazoline derivatives, indicating flexibility in functional group manipulation at the 8-position.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Quinazoline dione formation Anthranilic acid + urea, heat until melting Elevated (melting) High Formation of quinazoline-2,4-dione
Chlorination POCl3 + catalytic DMF or 2,6-lutidine POCl3 or DMF Reflux (35–45 °C) Overnight High Formation of 2,4-dichloroquinazoline
Bromination N-bromosuccinimide (NBS) Acetonitrile Room temp or reflux Hours to overnight Moderate to High Selective 6-bromo substitution
Methoxylation Sodium methoxide in anhydrous methanol Anhydrous methanol Reflux or backflow Overnight Moderate to High Substitution of chlorine by methoxy group
Purification Extraction with methylene dichloride, drying with MgSO4 Crystallization or column chromatography

Research Findings and Analytical Data

  • The structures of synthesized compounds were confirmed using ^1H-NMR, ^13C-NMR, and mass spectrometry. For instance, ^1H-NMR spectra showed characteristic singlet signals for benzylic hydrogens and methoxy groups, confirming substitution patterns.

  • Reaction yields for bromination and methoxylation steps are generally high, often exceeding 70%, indicating efficient and selective transformations.

  • The use of DMF as a catalyst in chlorination enhances regioselectivity and yield, while the presence of sodium methoxide facilitates efficient methoxylation.

Summary Table of Preparation Route

Step No. Intermediate/Product Key Reagents & Catalysts Reaction Type Conditions Yield Range (%)
1 Quinazoline-2,4-dione Anthranilic acid, urea Cyclization Heat until melting High
2 2,4-Dichloroquinazoline POCl3, DMF or 2,6-lutidine Chlorination Reflux 35–45 °C High
3 6-Bromo-2,4-dichloroquinazoline N-bromosuccinimide (NBS) Bromination Acetonitrile, RT or reflux Moderate-High
4 6-Bromo-2,4-dichloro-8-methoxyquinazoline Sodium methoxide, anhydrous methanol Methoxylation Reflux/backflow, overnight Moderate-High

化学反応の分析

Types of Reactions

6-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states.

科学的研究の応用

6-Bromo-2,4-dichloro-8-methoxyquinazoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2,4-dichloro-8-methoxyquinazoline Br (6), Cl (2,4), OMe (8) C₉H₅BrCl₂N₂O 307.96 Potential kinase inhibitor
8-Bromo-2,4-dichloroquinazoline Br (8), Cl (2,4) C₈H₃BrCl₂N₂ 274.93 Intermediate in synthesis
6-Bromo-4-chloro-2-methylquinazoline Br (6), Cl (4), CH₃ (2) C₉H₇BrClN₂ 258.52 Anticancer research
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), Cl (2), OMe (8) C₉H₆BrClN₂O 273.51 Antimicrobial activity
8-Bromo-4-chloro-6-methylquinazoline Br (8), Cl (4), CH₃ (6) C₉H₇BrClN₂ 258.52 Not well-characterized

Key Observations :

  • Substituent Position Matters : The placement of bromine and chlorine significantly impacts biological activity. For example, bromine at position 6 (as in the target compound) may enhance receptor binding compared to position 8, as seen in brominated alkaloids from marine sponges .
  • Methoxy vs. Methyl Groups : The methoxy group in the target compound likely improves solubility compared to methyl substituents in analogs like 6-Bromo-4-chloro-2-methylquinazoline .
  • Halogenation Effects: Dichloro substitution at positions 2 and 4 (target compound) may reduce enzymatic inhibition compared to mono-chloro derivatives, as observed in benzodiazepine-triazole hybrids .

生物活性

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a compound belonging to the quinazoline family, characterized by its unique molecular structure that includes a bromine atom at the 6-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 8-position. This structural composition imparts significant biological activity, particularly in the fields of cancer research and enzyme inhibition.

Enzyme Inhibition

The primary biological activity of this compound involves its interaction with various enzymes, particularly kinases and phosphatases. These enzymes play crucial roles in cellular signaling pathways, and the compound has been shown to act as an inhibitor by binding to their active sites. This inhibition can lead to alterations in downstream signaling events, which are critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to disrupt key signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and HepG2 cells. The cytotoxicity of these derivatives often correlates with their ability to induce apoptosis and inhibit cell migration .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • Study Findings : Research indicated that derivatives of quinazoline compounds exhibited IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, with some compounds showing comparable potency to established chemotherapeutics like imatinib mesylate .
    • Mechanism : The mechanism involves downregulation of the β-catenin/TCF4 signaling pathway, which is often overactivated in various cancers. This downregulation leads to reduced expression of oncogenes such as c-MYC and Cyclin D1 .
  • Enzyme Interaction Studies :
    • Research Insights : Investigations into the enzyme interactions of this compound revealed its capacity to modulate kinase activity significantly. This modulation impacts cellular processes such as apoptosis and proliferation.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity compared to related compounds, a summary table is presented below:

Compound NameMolecular FormulaIC50 (μM)Biological Activity Description
This compound C10H7BrCl2N2OVaries (5.64 - 23.18)Anticancer activity via β-catenin/TCF4 inhibition
Imatinib Mesylate C29H31N7O4S~0.1Established treatment for chronic myeloid leukemia
8-Bromo-2,4-dichloroquinazoline C9H5BrCl2N~10Moderate anticancer activity

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
  • Disruption of Protein Interactions : It interferes with protein-protein interactions essential for oncogenic signaling pathways, particularly those involving β-catenin and TCF4.
  • Induction of Apoptosis : By modulating key signaling pathways, it promotes programmed cell death in cancerous cells.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

  • Methodological Answer : The compound can be synthesized via condensation reactions between halogenated precursors and methoxy-substituted intermediates. For example, and describe similar quinazoline syntheses using glacial acetic acid as a catalyst under reflux conditions. Purification often involves recrystallization from ethanol or methanol, with TLC (cyclohexane:ethyl acetate, 2:1) to monitor reaction progress . Yield optimization may require adjusting reaction times (3–24 hours) and stoichiometric ratios of amino reagents (e.g., hydrazides or anilines).

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons in the quinazoline ring (δ 7.2–8.5 ppm). Bromine and chlorine substituents induce deshielding effects, splitting patterns reflecting substitution positions .
  • IR : Confirm C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and OCH₃ (~1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N–H∙∙∙O interactions) and molecular packing. SHELX software () is widely used for small-molecule refinement, with SHELXL handling anisotropic displacement parameters .

Q. What safety protocols are critical for handling halogenated quinazolines?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats ().
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HCl).
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous per local regulations .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and bioactivity?

  • Methodological Answer : X-ray studies () reveal that N–H∙∙∙O hydrogen bonds in similar quinazolines form 1D chains or dimers, enhancing thermal stability. Computational modeling (e.g., DFT) can predict π-stacking distances (3.5–4.0 Å) between aromatic rings, which correlate with solubility and antimicrobial efficacy. For bioactivity, substituent positioning (e.g., Br at C6) may disrupt bacterial membrane proteins via halogen bonding .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?

  • Methodological Answer :
  • Substituent Variation : Replace Cl at C2/C4 with electron-withdrawing groups (e.g., NO₂) to increase electrophilicity, enhancing interactions with bacterial targets ().
  • Bioassay Design : Use disk diffusion and MIC assays against Gram-positive (e.g., S. pyogenes) and Gram-negative (P. aeruginosa) strains. Compound 2 in showed superior activity due to Br/Cl synergy, suggesting halogenation patterns are critical .

Q. What strategies resolve contradictions in antimicrobial data between similar quinazoline derivatives?

  • Methodological Answer :
  • Experimental Controls : Standardize inoculum size (e.g., 0.5 McFarland) and solvent (DMSO ≤1% v/v) to minimize variability .
  • Statistical Analysis : Apply ANOVA to compare MIC values across replicates, identifying outliers. highlights that Br at C6 and Cl at C2/C4 improve activity against B. anthracis, but steric hindrance from methoxy groups may reduce efficacy .

Q. How can computational tools predict reactivity and regioselectivity in further functionalization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C5 in the quinazoline ring may undergo SNAr reactions due to electron deficiency from adjacent halogens .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways. emphasizes energy-efficient methodologies for selective substitutions .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Reflux with acetic acid, recrystallizationMicrowave-assisted synthesis, green solvents
Characterization NMR, IR, melting pointSC-XRD, Hirshfeld surface analysis
Bioactivity Testing Disk diffusion, MIC assaysTime-kill kinetics, resistance profiling
Computational Tools ChemDraw, AvogadroGaussian, AutoDock (docking studies)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,4-dichloro-8-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,4-dichloro-8-methoxyquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。